molecular formula C8H12O B3421914 2-Cycloocten-1-one CAS No. 23202-10-0

2-Cycloocten-1-one

Cat. No.: B3421914
CAS No.: 23202-10-0
M. Wt: 124.18 g/mol
InChI Key: NSHQAIKRVDXIMX-XQRVVYSFSA-N
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Description

2-Cycloocten-1-one is an organic compound with the molecular formula C8H12O. It features an eight-membered cyclooctene ring with a ketone functional group at the first position. This compound is known for its unique structure, which combines the conformational flexibility of the cyclooctene ring with the reactivity of the ketone group. It is not naturally abundant and is typically synthesized in laboratory settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cycloocten-1-one can be synthesized through various methods. One common approach involves the photoisomerization of cis-cyclooctene derivatives. This process uses ultraviolet light to convert cis-cyclooctene to its trans form, which can then be oxidized to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of flow chemistry and photochemical reactions are often employed. These methods are advantageous due to their high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Cycloocten-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxygenated products.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The alpha, beta-unsaturated ketone can participate in nucleophilic addition reactions.

    Cycloaddition: The compound can undergo Diels-Alder reactions with dienes to form new ring structures.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen or peroxides in the presence of catalysts like vanadium disilicide.

    Reduction: Hydrogen gas with metal catalysts such as palladium or nickel.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

    Cycloaddition: Dienes like cyclopentadiene under UV light.

Major Products:

    Oxidation: Carboxylic acids, epoxides.

    Reduction: Alcohols.

    Substitution: Various substituted cyclooctenones.

    Cycloaddition: New cyclic compounds.

Scientific Research Applications

2-Cycloocten-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its reactive ketone group and flexible ring structure.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Utilized in the synthesis of new materials and polymers.

Comparison with Similar Compounds

    Cyclooctene: Lacks the ketone group, making it less reactive in certain chemical reactions.

    Cyclohexenone: Smaller ring size, different reactivity profile.

    Cyclooctanone: Saturated ring, lacks the double bond, different reactivity.

Uniqueness: 2-Cycloocten-1-one is unique due to its combination of an eight-membered ring and a reactive ketone group. This structure provides both flexibility and reactivity, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

(2Z)-cyclooct-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHQAIKRVDXIMX-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C\C(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1728-25-2, 23202-10-0
Record name 2-Cycloocten-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-cyclooct-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1.10 grams (10 millimoles) of cyclooctene, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.021 gram (0.06 millimole) of acetylacetonatocobalt Co(AA)2 and 25 milliliters of acetonitrile was stirred in an oxygen atmosphere at a temperature of 100° C. for 6 hours. The product in the reaction mixture was analyzed with gas chromatography. Cyclooctene was transformed, with a transformation rate of 95%, into 2-cycloocten-1-one (cyclooctene-based selectivity 82%, yield 78%) and 2-cycloocten-1-ol (cyclooctene-based selectivity 16%, yield 15%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.021 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

As may be seen in the table, cyclopentenone and cyclohexanone provided for modest enantiocontrol (12-15:1 endo:exo, 48-63% ee, 81% yield), while cycloheptenone (n=2), cyclooctenone (n=3), and (E) cyclopentadecene-2-one (n=10) were found to be highly enantioselective (entries 3-5, 5-18:1 endo:exo, 90-93% ee, 83-88% yield). Cyclopentenone (n=0, entry 1) and cyclohexanone (n=1, entry 2) were found to be somewhat less enantioselective.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cycloocten-1-one
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2-Cycloocten-1-one
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Reactant of Route 4
2-Cycloocten-1-one
Reactant of Route 5
2-Cycloocten-1-one
Reactant of Route 6
2-Cycloocten-1-one

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